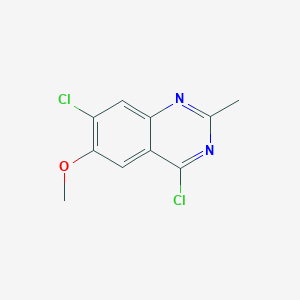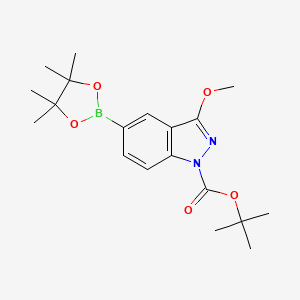
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H20BrN5 and a molecular weight of 362.27 g/mol . This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the brominated pyrimidine with the piperazine derivative under specific conditions.
The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmacology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Biology: Used in the development of chemical probes to study biological pathways.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-(dimethylamino)phenyl)pyrimidin-2-amine
- 5-Bromo-N-(4-(methylpiperazin-1-yl)phenyl)pyrimidin-2-amine
Uniqueness
5-Bromo-N-(4-(cis-3,5-dimethylpiperazin-1-yl)phenyl)pyrimidin-2-amine is unique due to the presence of the cis-3,5-dimethylpiperazine moiety, which can impart specific biological activities and chemical properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C16H20BrN5 |
|---|---|
Molecular Weight |
362.27 g/mol |
IUPAC Name |
5-bromo-N-[4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H20BrN5/c1-11-9-22(10-12(2)20-11)15-5-3-14(4-6-15)21-16-18-7-13(17)8-19-16/h3-8,11-12,20H,9-10H2,1-2H3,(H,18,19,21)/t11-,12+ |
InChI Key |
RISGPGIIJDACAG-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)NC3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
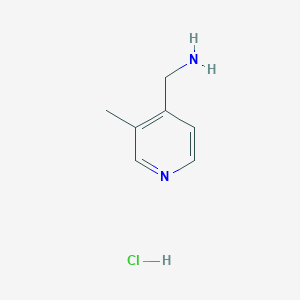

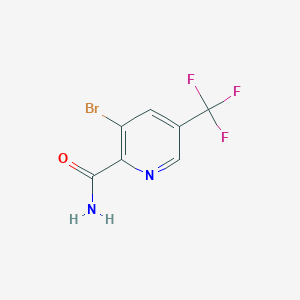
![Methyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15330305.png)
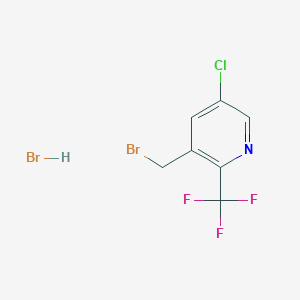
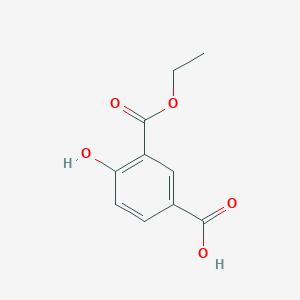

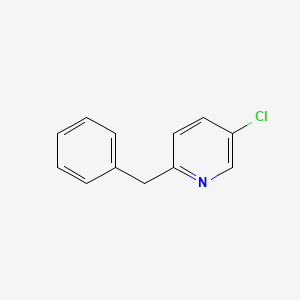
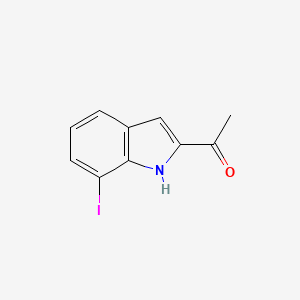
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
